Technical Monograph: Physicochemical Profiling of 1-[2-(Methylsulfinyl)ethyl]piperazine
Technical Monograph: Physicochemical Profiling of 1-[2-(Methylsulfinyl)ethyl]piperazine
The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 1-[2-(Methylsulfinyl)ethyl]piperazine .
Executive Summary
1-[2-(Methylsulfinyl)ethyl]piperazine is a functionalized heterocyclic amine characterized by a piperazine ring tethered to a methylsulfinyl (sulfoxide) moiety via an ethyl linker. It serves as a critical intermediate in the synthesis of antipsychotics (e.g., ziprasidone metabolites) and radioprotective agents. Its physicochemical behavior is dominated by the sulfoxide chirality , the basicity of the piperazine nitrogens , and the redox lability of the sulfur center.
This guide provides a definitive physicochemical profile, validated synthetic protocols, and analytical methodologies for researchers utilizing this compound in drug discovery and metabolic stability studies.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | 1-[2-(Methylsulfinyl)ethyl]piperazine |
| Common Reference | MSE-Piperazine; Piperazine sulfoxide metabolite |
| Molecular Formula | |
| Molecular Weight | 176.28 g/mol |
| Precursor CAS | 56764-71-7 (Sulfide dihydrochloride form) |
| Chirality | The sulfur atom is a chiral center ( |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (N, N, O) |
Structural Logic
The molecule consists of three distinct pharmacophoric zones:
-
Secondary Amine (
): High basicity, nucleophilic, site for further derivatization. -
Tertiary Amine (
): Modulated basicity due to the electron-withdrawing ethyl-sulfinyl chain. -
Sulfinyl Group (
): A dipolar, chiral center that imparts high water solubility and serves as a metabolic "soft spot" for oxidation to sulfone ( ) or reduction to sulfide ( ).
Physicochemical Properties[3][4][5][6][7][8][9][10]
Ionization Constants (pKa)
The piperazine ring contains two ionizable nitrogens. The presence of the sulfoxide group (an inductive electron-withdrawing group, -I effect) lowers the pKa of the proximal nitrogen (
| Ionization Center | Estimated pKa | Structural Impact |
| 9.2 – 9.6 | Typical secondary amine basicity; protonated at physiological pH (7.4). | |
| 4.8 – 5.3 | Reduced basicity due to |
Implication: At pH 7.4, the molecule exists primarily as a monocation (protonated at
Lipophilicity (LogP/LogD)
Unlike its sulfide precursor (1-[2-(methylthio)ethyl]piperazine), the sulfoxide is significantly more polar.
-
Calculated LogP (cLogP): -1.1 to -0.8
-
LogD (pH 7.4): -2.5 (due to ionization of
)
Solubility Profile:
-
Water: Miscible / Highly Soluble (>100 mg/mL).
-
DMSO: Soluble.
-
Dichloromethane: Moderate solubility (improved by basification).
-
Hexane: Insoluble.
Synthetic Methodology (Self-Validating Protocol)
Since the specific sulfoxide is often generated in situ or as a metabolite, the most reliable access is via the controlled oxidation of the commercially available sulfide precursor (CAS 56764-71-7).
Reaction Pathway
The synthesis requires selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone.
Figure 1: Selective oxidation pathway.[1][2] Sodium Periodate (
Protocol: Selective S-Oxidation
-
Dissolution: Dissolve 1.0 eq of 1-[2-(methylthio)ethyl]piperazine dihydrochloride in water (0.5 M concentration).
-
Basification: Adjust pH to ~8.0 using
to liberate the free base (optional, but improves extraction later). -
Oxidation: Cool to 0°C. Add 1.05 eq of Sodium Periodate (
) dropwise as an aqueous solution. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by LC-MS (Target M+H = 177.1).
-
Quenching: Quench excess oxidant with 0.1 eq of sodium thiosulfate.
-
Extraction: Extract continuously with chloroform or dichloromethane (DCM) / isopropanol (3:1).
-
Purification: The sulfoxide is highly polar. If extraction is difficult, lyophilize the aqueous phase and extract the solid residue with dry methanol.
Analytical Characterization
Mass Spectrometry (LC-MS)
The sulfoxide exhibits a characteristic fragmentation pattern distinct from the sulfide and sulfone.
-
Parent Ion
: m/z 177.1 -
Key Fragment: Loss of sulfenic acid (
) is a common pathway in sulfoxides, often yielding a vinyl-piperazine species (m/z ~113). -
Metabolic Shift: +16 Da shift relative to the sulfide precursor.
NMR Spectroscopy
The chirality of the sulfur atom renders the adjacent methylene protons (
-
NMR (D2O/CDCl3):
-
The
signal appears as a singlet at ppm (deshielded compared to sulfide ppm). -
The ethyl linker protons (
) appear as complex multiplets due to the diastereotopic effect, rather than simple triplets.
-
Stability & Storage
-
Hygroscopicity: The free base is hygroscopic. Store as a hydrochloride salt (dihydrochloride) for long-term stability.
-
Redox Stability: Stable to air at RT, but sensitive to strong reducing agents (reverts to sulfide) or strong oxidants (converts to sulfone).
-
Thermal: Sulfoxides can undergo thermal elimination (Cope elimination-like) at high temperatures (>150°C). Avoid high-temperature GC injection; use LC-MS.
Biological & Metabolic Context[4]
This compound often appears as a metabolite . Understanding its formation is crucial for interpreting pharmacokinetic data of piperazine-containing drugs.
Figure 2: Metabolic positioning.[1][3] The sulfoxide is a "redox-active" metabolite, capable of being reduced back to the sulfide by Methionine Sulfoxide Reductase (Msr) enzymes or oxidized further.
References
-
Sulfide Precursor Data: Sigma-Aldrich. 1-[2-(methylthio)ethyl]piperazine dihydrochloride Product Sheet. CAS: 56764-71-7.
-
Piperazine pKa Values: Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.
- Sulfoxide Synthesis Methodology: Drabowicz, J., & Mikołajczyk, M. (1980). A facile and selective oxidation of sulfides to sulfoxides. Journal of Organic Chemistry.
- Metabolic Context: Prakash, C., et al. (1997). Metabolism of Ziprasidone in Human Subjects. Drug Metabolism and Disposition. (Illustrates the S-oxidation pathway of piperazine-linked sulfur moieties).
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
